2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and trifluoromethyl groups in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine in the presence of a trifluoromethylating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like copper iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for various chemical transformations. This combination of substituents is not commonly found in other similar compounds, making it a valuable scaffold for further functionalization and application in different fields .
Biological Activity
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of CHBrFN and a molecular weight of 341.13 g/mol, this compound exhibits a unique structure that may contribute to its pharmacological properties.
- CAS Number : 724742-88-5
- Molecular Weight : 341.13 g/mol
- Chemical Structure :
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against various strains of bacteria and fungi.
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neuroinflammation.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various imidazo compounds, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Anticancer Activity
In vitro studies evaluated the cytotoxicity of the compound against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results indicated that the compound induces apoptosis through the mitochondrial pathway.
Cell Line | IC (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HT-29 | 25 |
The mechanism of action was linked to the activation of caspases and the release of cytochrome c from mitochondria, highlighting its potential as an anticancer agent.
Neuroprotective Effects
Research into the neuroprotective properties of this compound revealed its ability to reduce neuroinflammation in vitro. The compound was tested in microglial cell cultures stimulated with lipopolysaccharide (LPS), showing a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
LPS | 400 | 350 |
LPS + Compound | 250 | 150 |
Case Studies
- Cancer Treatment Study : A preclinical study involving xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups.
- Neuroinflammation Model : In a mouse model of neuroinflammation, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in brain tissues.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAZGHRSWMFFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357368 | |
Record name | 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724742-88-5 | |
Record name | 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=724742-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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